2,2',3,5,5'-Pentaclorobifenilo

Descripción general

Descripción

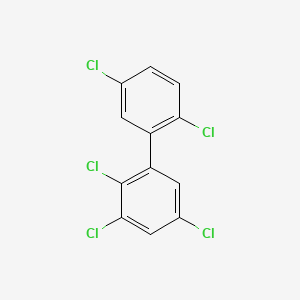

2,2’,3,5,5’-Pentachlorobiphenyl, also known as PCB 92, is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds with 1-10 chlorine atoms attached to a biphenyl .

Molecular Structure Analysis

The molecular formula of 2,2’,3,5,5’-Pentachlorobiphenyl is C12H5Cl5. It has a molecular weight of 326.43300 . The structure of this compound includes two benzene rings with five chlorine atoms attached at various positions .Physical And Chemical Properties Analysis

2,2’,3,5,5’-Pentachlorobiphenyl is a solid substance. It is an oily liquid or solid that is colorless to light yellow . The compound is highly lipophilic, allowing it to cross the blood-brain barrier and enter the brain .Aplicaciones Científicas De Investigación

Estudios de Neurotoxicidad del Desarrollo

Se ha demostrado que el 2,2’,3,5’,6-Pentaclorobifenilo (PCB-95) actúa como un neurotóxico del desarrollo (DNT), que se dirige al cerebro en desarrollo . En estudios con embriones de pez cebra, la exposición al PCB-95 resultó en una reducción dependiente de la dosis del tamaño del cerebro y un aumento de la muerte de las células cerebrales . Esto sugiere que el PCB-95 puede plantear riesgos asociados con el enriquecimiento enantioselectivo en el medio ambiente .

Estudios de Monooxigenasa del Citocromo P450

Se han realizado investigaciones para determinar la monooxigenasa del citocromo P450 humano responsable de la oxidación enantioselectiva del PCB-95 . El estudio reveló que el CYP2A6 oxida preferentemente el enantiómero aS-PCB 95 de forma enantioselectiva . Este hallazgo puede ayudar a comprender los mecanismos de acumulación del PCB-95 en el cuerpo humano.

Contaminación Ambiental y Toxicología

El PCB-95 es un congéner de PCB quiral ambientalmente relevante . Los estudios sobre su contaminación ambiental y toxicología son cruciales para comprender su impacto en la salud humana y ambiental.

Estudios de Acumulación en Tejido Cerebral

Los PCB, incluido el PCB-95, son compuestos altamente lipofílicos y pueden cruzar la barrera hematoencefálica y entrar al cerebro . Los PCB en el tejido cerebral se han documentado en cerebros humanos, así como en cerebros de animales de laboratorio después de la exposición .

Estudios de Viabilidad Celular

El PCB-95 se ha utilizado en estudios de viabilidad celular . La cantidad de formazán producido en las células, que está correlacionada positivamente con la viabilidad celular, puede verse influenciada por el PCB-95 .

Mecanismo De Acción

Target of Action

2,2’,3,5,5’-Pentachlorobiphenyl, also known as PCB95, primarily targets the thyroid cells and the developing brain . It has been shown to interfere with the Estrogen receptor , which plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

PCB95 interacts with its targets by inducing thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway . It also acts as a developmental neurotoxicant (DNT) , causing dose-dependent reduction of brain sizes and increased brain cell death .

Biochemical Pathways

PCB95 affects multiple biochemical pathways. It increases the expression of protein kinase B (Akt) , Forkhead box protein O3a (FoxO3a) , and sodium/iodide symporter (NIS) . It also upregulates the expression of antioxidant proteins such as Cu/Zn-SOD, Mn-SOD, and GPx . These changes in gene expression lead to alterations in the associated biochemical pathways, resulting in thyroid dysfunction and neurotoxicity.

Pharmacokinetics

The pharmacokinetics of PCB95 is characterized by its lipophilic nature , allowing it to cross the blood-brain barrier and enter the brain . .

Result of Action

The action of PCB95 results in thyroid cell dysfunction and neurotoxicity . In thyroid cells, it inhibits cell viability in a concentration- and time-dependent manner . In the developing brain, it causes a dose-dependent reduction in brain sizes and increased brain cell death .

Action Environment

PCB95 is an environmentally relevant pollutant. Its action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been found in eggs in China, indicating its ability to bioaccumulate in the environment . Moreover, its enantiomers have shown different toxic effects, suggesting that the enantioselective enrichment of PCB95 in the environment may confer risks .

Safety and Hazards

Exposure to 2,2’,3,5,5’-Pentachlorobiphenyl can pose health risks. If inhaled or ingested, it’s recommended to seek immediate medical attention. In case of skin or eye contact, the affected area should be thoroughly washed . It’s also important to avoid dust formation and inhalation of mists, gases, or vapors .

Direcciones Futuras

Understanding the enantioselective toxic effects of 2,2’,3,5,5’-Pentachlorobiphenyl is still in its infancy . Future research could focus on further elucidating the toxic effects of this compound, particularly its impact on the developing brain . Additionally, more studies are needed to understand the environmental risks associated with the enantioselective enrichment of this PCB .

Análisis Bioquímico

Biochemical Properties

2,2’,3,5,5’-Pentachlorobiphenyl is known to interact with various biomolecules. It is known to be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants . The major metabolite was confirmed to be 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl (4’-OH-PCB95) .

Cellular Effects

2,2’,3,5,5’-Pentachlorobiphenyl has been shown to have significant effects on cells. For instance, it has been found to inhibit cell viability in a concentration- and time-dependent manner . It also influences cell function by altering gene expression levels .

Molecular Mechanism

The molecular mechanism of 2,2’,3,5,5’-Pentachlorobiphenyl involves its interaction with various biomolecules. It has been shown to increase the protein or mRNA levels of Akt, phospho-Akt (p-Akt), and phospho-FoxO3a (p-FoxO3a), while decreasing the levels of NIS protein and mRNA .

Temporal Effects in Laboratory Settings

It has been observed that relatively higher concentrations of this compound can inhibit cell viability in a time-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of 2,2’,3,5,5’-Pentachlorobiphenyl vary with different dosages. For instance, in zebrafish embryos exposed to racemates and enantiomers of PCB95, results indicated a dose-dependent reduction of brain sizes with increased brain cell death .

Metabolic Pathways

2,2’,3,5,5’-Pentachlorobiphenyl is involved in various metabolic pathways. It is known to be metabolized into hydroxylated PCBs (OH-PCBs) in whole poplar plants .

Transport and Distribution

It is known that this compound can accumulate in adipose tissue, serum, and milk in mammals .

Subcellular Localization

It has been suggested that this compound can cross the blood-brain barrier and enter the brain .

Propiedades

IUPAC Name |

1,2,5-trichloro-3-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-1-2-10(15)8(3-6)9-4-7(14)5-11(16)12(9)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRCBRZBVCDKPGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073537 | |

| Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-61-3 | |

| Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,5,5'-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5,5'-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GHX34QF3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

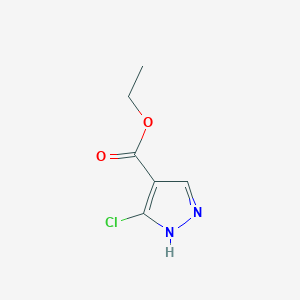

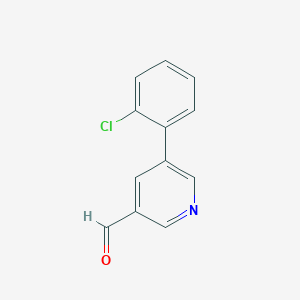

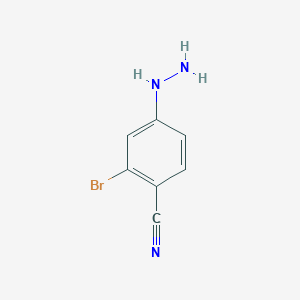

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic acid](/img/structure/B1593306.png)

![N-{1-[2-(4-Hydroxy-phenyl)-ethyl]-piperidin-4-yl}-N-phenyl-propionamide](/img/structure/B1593308.png)

![Ethyl 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1593311.png)

![5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593313.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1593314.png)

![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)

![Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate](/img/structure/B1593321.png)

![2,4-Dibromo-6-[[[[(4S,5S)-4,5-dihydro-4,5-diphenyl-1-tosyl-1H-imidazol-2-yl]methyl][(S)-1-phenylethyl]amino]methyl]phenol](/img/structure/B1593326.png)